An In-depth Technical Guide to 3-Methylbenzothiazole-2-thione: Structure, Properties, and Applications
An In-depth Technical Guide to 3-Methylbenzothiazole-2-thione: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzothiazole-2-thione, a heterocyclic organic compound, holds a significant position in synthetic and medicinal chemistry. Its unique structural features, characterized by a fused benzene and thiazole ring system with a methyl group at the 3-position and a thione group at the 2-position, confer upon it a range of chemical reactivities and biological activities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its utility in drug development and organic synthesis.
Chemical Structure and Identification
The core of 3-Methylbenzothiazole-2-thione is the benzothiazole scaffold, a bicyclic system where a benzene ring is fused to a thiazole ring. The nomenclature specifies a methyl group attached to the nitrogen atom at position 3 and a thione (C=S) group at the carbon atom in position 2 of the thiazole ring.
| Identifier | Value |
| IUPAC Name | 3-methyl-1,3-benzothiazole-2-thione |
| CAS Number | 2254-94-6[1][2] |
| Molecular Formula | C₈H₇NS₂[1][2] |
| Molecular Weight | 181.28 g/mol [1][2] |
| InChI Key | IRNRNPNZAKHEAW-UHFFFAOYSA-N |
| SMILES | CN1C(=S)Sc2ccccc12 |
Molecular Structure Diagram:
Caption: Chemical structure of 3-Methylbenzothiazole-2-thione.
Physicochemical Properties
Understanding the physical and chemical properties of 3-Methylbenzothiazole-2-thione is crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Appearance | Slightly yellow to pink needle-like crystalline powder | ECHEMI |
| Melting Point | 88-91 °C | [1] |
| Boiling Point | 335 °C (predicted) | ECHEMI |
| Density | 1.39 g/cm³ (predicted) | ECHEMI |
| Solubility | Data not readily available in common solvents. Generally, benzothiazole derivatives exhibit good solubility in polar aprotic solvents. | |
| Stability | Stable under normal conditions. Should be stored in a cool, dry place away from strong oxidizing agents. |
Synthesis of 3-Methylbenzothiazole-2-thione
A greener and more efficient method for the synthesis of 3H-benzothiazole-2-thiones involves the reaction of o-iodoaniline derivatives with carbon disulfide.[3][4] The methylation of the nitrogen at position 3 can be achieved subsequently or by using an N-methylated starting material.
General Synthetic Scheme:
Caption: General synthesis pathway for 3-Methylbenzothiazole-2-thione.
Detailed Experimental Protocol (Conceptual):
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Reaction Setup: To a solution of N-methyl-2-iodoaniline in a suitable aprotic solvent (e.g., DMF or DMSO), add cesium carbonate (Cs₂CO₃) and a phase-transfer catalyst such as tetramethylammonium bromide (TMAB).
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Addition of Carbon Disulfide: Slowly add carbon disulfide (CS₂) to the reaction mixture at room temperature with vigorous stirring.
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Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Methylbenzothiazole-2-thione.
Chemical Reactivity and Key Applications
Conversion of Epoxides to Episulfides (Thiiranes)
A primary and well-documented application of 3-Methylbenzothiazole-2-thione is its use as a thiocarbonyl transfer agent for the conversion of epoxides to their corresponding episulfides (thiiranes).[2] This transformation is of significant interest in organic synthesis as thiiranes are valuable intermediates for the preparation of various sulfur-containing compounds.
Reaction Mechanism:
The reaction is believed to proceed through a nucleophilic attack of the thione sulfur on one of the epoxide carbons, leading to the opening of the epoxide ring. This is followed by an intramolecular cyclization and elimination of 3-methylbenzothiazol-2-one to yield the thiirane.
Caption: Conceptual workflow for the conversion of epoxides to thiiranes.
This reaction is often carried out under mild conditions and provides a good yield of the desired episulfide. The stereochemistry of the epoxide is typically retained in the resulting thiirane.
Role in Medicinal Chemistry and Drug Development
The benzothiazole nucleus is a prominent scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6] While specific drug development programs centered on 3-Methylbenzothiazole-2-thione are not extensively documented in publicly available literature, its derivatives and related benzothiazole-2-thiones are of significant interest to medicinal chemists.
Derivatives of the benzothiazole-2-thione core have been investigated as:
-
Enzyme Inhibitors: The structural features of the benzothiazole ring allow for interactions with the active sites of various enzymes.
-
Antimicrobial Agents: The sulfur and nitrogen heteroatoms can participate in interactions with microbial targets.[7]
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Anticancer Agents: Benzothiazole derivatives have shown promise in targeting various cancer cell lines.
The synthesis of diverse libraries of substituted benzothiazole-2-thiones, facilitated by the reactivity of the core structure, is a common strategy in the search for new therapeutic agents.[5][6]
Analytical Characterization
The identity and purity of 3-Methylbenzothiazole-2-thione are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data (Representative):
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the N-methyl protons (around 3.5-4.0 ppm) and a multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the four protons on the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a signal for the methyl carbon, signals for the aromatic carbons, and a characteristic downfield signal for the thione carbon (C=S).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include C-H stretching for the aromatic and methyl groups, C=C stretching for the aromatic ring, and a characteristic C=S stretching band.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound (181.28 g/mol ).
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of 3-Methylbenzothiazole-2-thione and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is commonly employed for related compounds.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions involving 3-Methylbenzothiazole-2-thione.
Safety and Handling
3-Methylbenzothiazole-2-thione is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
3-Methylbenzothiazole-2-thione is a valuable and versatile compound in organic chemistry with important applications, most notably in the synthesis of thiiranes from epoxides. The benzothiazole scaffold it possesses is a key feature in numerous biologically active molecules, making its derivatives attractive targets for drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists working in these fields. Further exploration of its biological activities and the development of novel applications will continue to be an active area of research.
References
- Azimian, F., Hamzeh-Mivehroud, M., Mojarrad, J.S., Hemmati, S., & Dastmalchi, S. (2020). Synthesis and biological evaluation of diaryl urea derivatives designed as potential anticarcinoma agents using de novo structure-based lead optimization approach. European Journal of Medicinal Chemistry, 201, 112461.
- Begum, S., Choudhary, M.I., & Khan, K.M. (2009). Synthesis, phytotoxic, cytotoxic, acetylcholinesterase and butrylcholinesterase activities of N, N′-diaryl unsymmetrically substituted thioureas. Natural Product Research, 23(18), 1719–1730.
- Holla, B.S., Veerenda, B., Shivananda, M.K., & Boja, P. (2003). Synthesis characterization and anticancer activity studies on some Mannich bases derived from 1,2,4-triazoles. European Journal of Medicinal Chemistry, 38(7-8), 759–767.
- Kaplancikli, Z.A., Turan-Zitouni, G., Ozdemir, A., & Revial, G. (2008). New triazole and triazolothiadiazine derivatives as possible antimicrobial agents. European Journal of Medicinal Chemistry, 43(1), 155–159.
- Koçyiğit-Kaymakçıoğlu, B., Çalışır, M.M., Özbek, B., & Ötük, G. (2010). Synthesis and antimicrobial activities of schiff bases derived from 4-amino-5-(1phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. European Journal of Chemistry, 7(2), 458–464.
- Pavić, K., Rajić, Z., Michnová, H., Jampílek, J., Perković, I., & Zorc, B. (2019). Second generation of primaquine ureas and bis-ureas as potential antimycobacterial agents. Molecular Diversity, 23(3), 657–667.
- Srivastava, N., & Kishore, R. (2021). Cleaner and greener synthesis of 3H-benzothiazole-2-thione and its derivatives. Journal of Sulfur Chemistry, 42(2), 195-204.
- Hunt, F. C. (1968). Thin-layer chromatography of 3-methyl-2-benzothiazolone hydrazone derivatives of aliphatic aldehydes.
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